molecular formula C20H18N4O4S B2647983 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941968-60-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2647983
CAS RN: 941968-60-1
M. Wt: 410.45
InChI Key: KDZNLAAKQDXORA-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide” is a complex organic molecule. It contains a benzodioxole group, a thiazole group, and a ureido group. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole. The thiazole group is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The ureido group is a functional group that includes a carbonyl group attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzodioxole and thiazole) would likely contribute to the compound’s stability. The ureido group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The benzodioxole and thiazole rings are aromatic and thus relatively stable, but they could potentially undergo electrophilic aromatic substitution reactions. The ureido group could participate in reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Compounds with a structural similarity to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide have been explored for their cytotoxic effects against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR). These compounds demonstrated moderate to excellent potency, suggesting potential applications as EGFR inhibitors in cancer therapy (Lan Zhang et al., 2017).

Urokinase Receptor (uPAR) Targeting for Breast Cancer

Virtual screening targeting the urokinase receptor led to the discovery of compounds with inhibitory effects on breast cancer cell invasion, migration, and adhesion. This research signifies the compound's role in blocking angiogenesis and inducing apoptosis, making it a potential tool for breast cancer treatment (F. Wang et al., 2011).

Antibacterial Agents

Novel analogs structurally related to the compound have been identified as promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. These findings highlight their potential utility in developing new antibacterial treatments (M. Palkar et al., 2017).

Antihyperglycemic Agents

Research into thiazolidinediones derivatives, which share structural features with the compound, has shown potential antihyperglycemic activity. These studies provide insights into developing new treatments for conditions like diabetes by enhancing insulin sensitivity (B. Cantello et al., 1994).

Hydrogen Peroxide Sensing for Cancer Diagnosis

The intrinsic redox reactions of polyamic acid derivatives containing benzothiazole and benzoxazole groups have been utilized in enzyme-free hydrogen peroxide biosensors. This innovative application could offer a novel analytical approach for diagnosing conditions such as bladder cancer, highlighting the diverse potential of such compounds in medical diagnostics (M. Hua et al., 2011).

Future Directions

The study of novel organic compounds like this one is a crucial part of medicinal chemistry and drug discovery. Future research could involve studying its biological activity, optimizing its structure for increased potency or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-12-3-2-4-14(7-12)22-19(26)24-20-23-15(10-29-20)18(25)21-9-13-5-6-16-17(8-13)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZNLAAKQDXORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

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